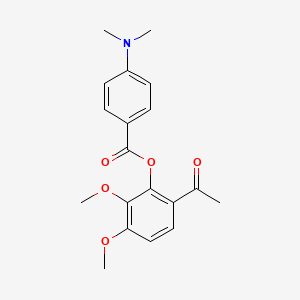

(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate

Description

(6-Acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate (CAS: 1205548-01-1) is a benzoate ester derivative featuring a 6-acetyl-2,3-dimethoxyphenyl moiety linked to a 4-(dimethylamino)benzoyl group. Its synthesis involves reacting gallacetophenone 3',4'-dimethyl ether with 4-(dimethylamino)benzoyl chloride in pyridine, yielding a white crystalline solid with an 83% efficiency after purification .

Properties

IUPAC Name |

(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-12(21)15-10-11-16(23-4)18(24-5)17(15)25-19(22)13-6-8-14(9-7-13)20(2)3/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKAMOVUCTDWATB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)OC)OC(=O)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate typically involves esterification reactions. One common method is the reaction of 4-(Dimethylamino)benzoic acid with 6-Acetyl-2,3-dimethoxyphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 4-(Dimethylamino)benzoic acid and 6-Acetyl-2,3-dimethoxybenzoic acid.

Reduction: Formation of 4-(Dimethylamino)benzyl alcohol and 6-Acetyl-2,3-dimethoxybenzyl alcohol.

Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: In studies related to enzyme inhibition and protein-ligand interactions.

Medicine: As a potential therapeutic agent in neurology research.

Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This can result in enhanced neurotransmission and potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 4-(dimethylamino)benzoate derivatives. Key analogues include:

*Calculated based on molecular formula C₁₉H₂₁NO₅.

Reactivity and Performance

- Resin Cement Applications: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin formulations compared to 2-(dimethylamino) ethyl methacrylate, achieving higher degrees of conversion (DC) and better physical properties . The target compound’s acetyl and methoxy groups may enhance electron-donating capacity, but its primary role is as a synthetic intermediate rather than a direct co-initiator .

- Photostability in Sunscreens: Octyl 4-(dimethylamino)benzoate exhibits strong UV absorption and stability, making it ideal for sunscreen formulations. In contrast, the target compound lacks documented photoprotective properties .

Commercial and Research Relevance

- Ethyl 4-(dimethylamino)benzoate: Widely used in dental materials due to its efficiency in free-radical polymerization .

- Octyl 4-(dimethylamino)benzoate: Dominates in dermatological applications as a UV filter .

Critical Findings and Limitations

- Structural Impact on Function : The acetyl and methoxy substituents in the target compound confer steric and electronic effects that differentiate its reactivity from simpler esters like ethyl or octyl derivatives.

- Gaps in Data: While phenyl 4-(dimethylamino)benzoate is commercially available, its biological or industrial applications remain underexplored .

Biological Activity

(6-acetyl-2,3-dimethoxyphenyl) 4-(dimethylamino)benzoate is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an acetyl group and two methoxy groups on the aromatic ring, contributing to its unique reactivity and biological profile.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including HeLa and FaDu cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through pathways involving caspase activation.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.99 | Apoptosis induction |

| FaDu | 7.45 | Cell cycle arrest |

These findings suggest that the compound may serve as a potential lead in cancer therapy development.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In a rat model of adjuvant arthritis, it was shown to significantly reduce inflammation markers such as TNF-alpha and IL-6 levels. The bioassay results indicated an IC50 value for inflammation inhibition at approximately 17 nM, highlighting its potency.

3. Neuroprotective Properties

Neuroprotective effects were observed in studies evaluating the compound's ability to protect neuronal cells from oxidative stress-induced damage. The compound demonstrated a reduction in reactive oxygen species (ROS) production and improved cell viability in neuronal cultures exposed to neurotoxic agents.

The biological activity of this compound can be attributed to several mechanisms:

- Caspase Activation : Induction of apoptosis through the activation of caspase enzymes.

- Inhibition of Pro-inflammatory Cytokines : Suppression of TNF-alpha and IL-6 production.

- Antioxidant Activity : Reduction in oxidative stress markers through ROS scavenging.

Case Studies

- Cancer Treatment : A study involving mice implanted with FaDu tumors showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues.

- Neuroprotection : In a model of Alzheimer's disease, the compound was administered to transgenic mice exhibiting cognitive decline. Results indicated improved performance in cognitive tests alongside reduced amyloid-beta plaque accumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.